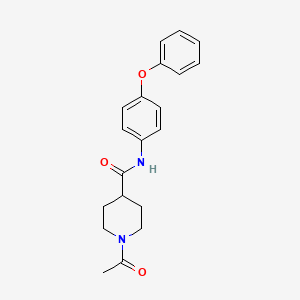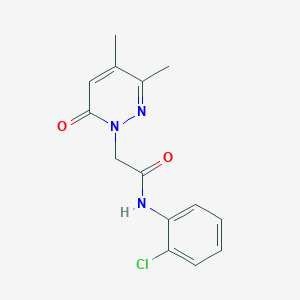
1-acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an acetyl group, a phenoxyphenyl group, and a piperidine ring
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide are the human matrix metalloproteinases (hMMPs), specifically hMMP-1, hMMP-2, hMMP-3, hMMP-8, hMMP-9, and hMMP-13 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.
Mode of Action
1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide interacts with its targets (hMMPs) by inhibiting their enzymatic activity . This inhibition is based on the compound’s ability to bind to the active site of the enzymes, preventing them from cleaving their substrate proteins .
Biochemical Pathways
The inhibition of hMMPs by 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide affects various biochemical pathways. These enzymes are involved in the degradation of extracellular matrix proteins, a process that is crucial in tissue remodeling, wound healing, and embryogenesis . By inhibiting these enzymes, the compound can potentially affect these processes .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties would be crucial in determining its therapeutic potential .
Result of Action
The inhibition of hMMPs by 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide can lead to the modulation of various physiological and pathological processes. For instance, the compound could potentially be used to treat conditions that involve excessive tissue remodeling, such as cancer and fibrosis .
Action Environment
The action, efficacy, and stability of 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target enzymes .
Analyse Biochimique
Biochemical Properties
1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to interact with a variety of enzymes and proteins . For instance, it has been found to have a high affinity for the matrix metalloproteinases (MMPs), including hMMP-1, hMMP-2, hMMP-3, hMMP-8, hMMP-9, and hMMP-13 . The nature of these interactions is primarily inhibitory, affecting the activity of these enzymes .
Cellular Effects
The effects of 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activity of MMPs, which play a crucial role in tissue remodeling and inflammation .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors
Méthodes De Préparation
The synthesis of 1-acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the piperidine ring to form the desired compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide: This compound has a similar structure but with a different position of the phenoxy group.
Piperidine Derivatives: Various piperidine derivatives with different substituents can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(23)22-13-11-16(12-14-22)20(24)21-17-7-9-19(10-8-17)25-18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTWJRACTPJKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]isonicotinamide](/img/structure/B5455703.png)
![7-[(4-methoxy-1-naphthyl)methylene]-3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5455707.png)
![Ethyl (2E)-3-[8-methoxy-3-(4-nitrophenyl)-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate](/img/structure/B5455710.png)


![4-[(2-chlorobenzyl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B5455729.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5455733.png)
![2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5455741.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B5455769.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5455779.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5455789.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5455807.png)
![4-[2-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl]-6-methyl-1,4-benzoxazin-3-one](/img/structure/B5455810.png)
